molecular formula C3H7NO B1311610 3-Oxetanamine CAS No. 21635-88-1

3-Oxetanamine

Cat. No. B1311610
M. Wt: 73.09 g/mol
InChI Key: OJEOJUQOECNDND-UHFFFAOYSA-N
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Patent
US08889682B2

Procedure details

In a 250 mL round-bottomed flask, 1-(2-bromoethyl)-5-(bromomethyl)-3-nitro-1H-pyrazole (1.54 g, 4.92 mmol, Eq: 1.00) was combined with CH3 CN (60 ml) to give a light yellow solution. To this oxetan-3-amine (432 mg, 5.91 mmol, Eq: 1.20) and dropwise DIPEA (1.14 g, 1.55 ml, 8.86 mmol, Eq: 1.80) were added and the reaction mixture was stirred at room temperature for 24 hr.
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
432 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.55 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][N:4]1[C:8]([CH2:9]Br)=[CH:7][C:6]([N+:11]([O-:13])=[O:12])=[N:5]1.[O:14]1[CH2:17][CH:16]([NH2:18])[CH2:15]1.CCN(C(C)C)C(C)C>>[N+:11]([C:6]1[CH:7]=[C:8]2[CH2:9][N:18]([CH:16]3[CH2:17][O:14][CH2:15]3)[CH2:2][CH2:3][N:4]2[N:5]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
1.54 g
Type
reactant
Smiles
BrCCN1N=C(C=C1CBr)[N+](=O)[O-]
Step Two
Name
Quantity
432 mg
Type
reactant
Smiles
O1CC(C1)N
Name
Quantity
1.55 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light yellow solution

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
[N+](=O)([O-])C1=NN2C(CN(CC2)C2COC2)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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